
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate, also known as ATC or ATC-101, is a novel small molecule that has shown promising results in scientific research as a potential therapeutic agent. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis.
Biochemical and Physiological Effects
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can reduce the levels of reactive oxygen species (ROS) and increase antioxidant enzyme activity, thereby protecting cells from oxidative damage. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, studies could be conducted to investigate the potential synergistic effects of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the precise mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate and its potential targets in cancer cells.
Synthesemethoden
The synthesis of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate involves the reaction of ethyl 2-cyanoacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with ethyl chloroformate to yield ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate as a white solid with a melting point of 190-192°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Several studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
CAS-Nummer |
126337-27-7 |
|---|---|
Produktname |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
Molekularformel |
C5H8N4O2S |
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(12)9(6)8-7-3/h8H,2,6H2,1H3 |
InChI-Schlüssel |
KLCOGWOCWHNNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNN(C1=S)N |
Kanonische SMILES |
CCOC(=O)C1=NNN(C1=S)N |
Synonyme |
1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-mercapto-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
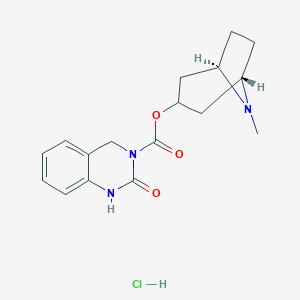
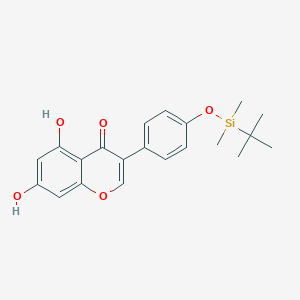

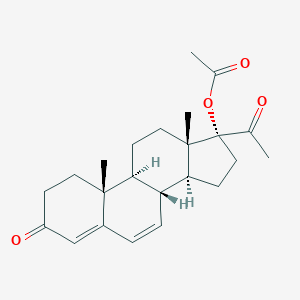
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
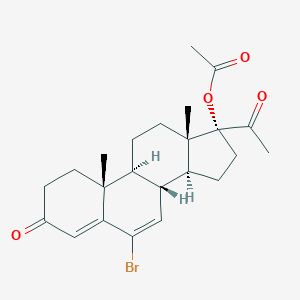
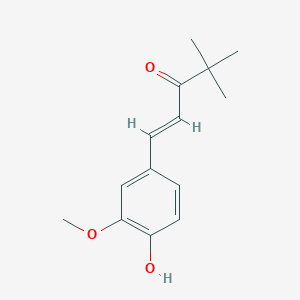
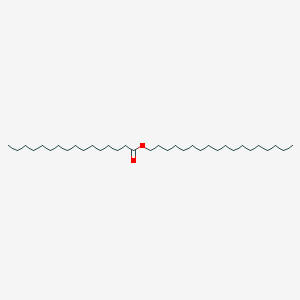

![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
